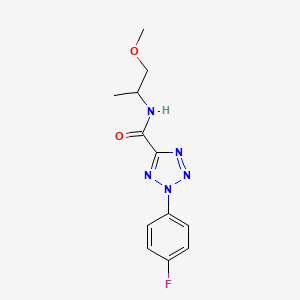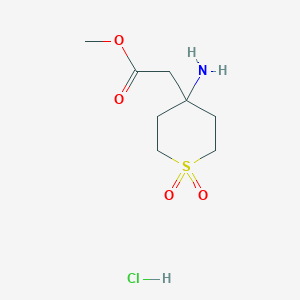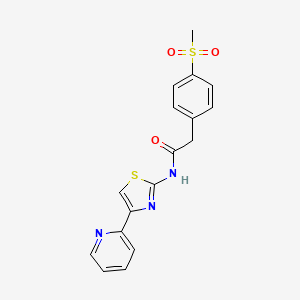
N-(cyclopropylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)thiophene-3-carboxamide (CTA018) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA018 is a small molecule that belongs to the class of thiophene-3-carboxamides, which have been shown to possess various biological activities.
Scientific Research Applications
- Antimicrobial Activity : Thiophene derivatives exhibit antimicrobial properties, making them valuable in combating infections .
- Analgesic and Anti-inflammatory Effects : These compounds possess analgesic and anti-inflammatory properties, potentially aiding pain management and reducing inflammation .
- Antihypertensive Properties : Some thiophene derivatives have shown antihypertensive effects, contributing to cardiovascular health .
- Antitumor Activity : Research suggests that certain thiophene-based analogs exhibit antitumor activity, making them relevant in cancer therapy .
- Corrosion Inhibition : Thiophene derivatives are used as inhibitors of metal corrosion, protecting materials from degradation .
- Organic Semiconductors : Thiophene-mediated molecules play a pivotal role in the development of organic semiconductors, which find applications in electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds contribute to the fabrication of OLEDs, enabling energy-efficient displays and lighting systems .
Medicinal Chemistry
Material Science
Mechanism of Action
Target of Action
The primary target of N-(cyclopropylmethyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
N-(cyclopropylmethyl)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. This disruption of energy production can lead to cell death, particularly in cells with high energy demands, such as cancer cells.
Pharmacokinetics
The compound’s potent antitumor activity suggests that it is able to reach its target in the mitochondria of cancer cells
Result of Action
The result of N-(cyclopropylmethyl)thiophene-3-carboxamide’s action is the inhibition of cancer cell growth . By disrupting the function of mitochondrial complex I, the compound deprives cancer cells of the energy they need to grow and proliferate. This leads to cell death and a reduction in tumor size.
Future Directions
The future directions for research on “N-(cyclopropylmethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor activities and mechanisms of action. Additionally, more research could be done to understand their synthesis, molecular structure, and physical and chemical properties .
properties
IUPAC Name |
N-(cyclopropylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNRFXVOZBGJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)
![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)




![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)